molecular formula C10H14N2O3 B8301071 1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

Cat. No. B8301071
M. Wt: 210.23 g/mol
InChI Key: WZBDAQFLSMLMMK-UHFFFAOYSA-N
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Patent
US09120749B2

Procedure details

A pressure flask was charged with a suspension 2-(dimethylamino)-1-(4-nitrophenyl)ethanol (160 mg, 0.770 mmol) in ethanol (10 mL) and Raney nickel (0.5 mL). The flask was placed on a Parr shaker, purged with H2 (30 psi), and stirred for 4 h. The crude product was filtered through celite, and concentrated to obtain the crude product (210 mg) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ 7.11-7.09 (m, 2H), 6.71-6.69 (m, 2H), 4.61-4.70 (m, 1H), 2.61-2.58 (m, 1H), 2.40-2.32 (m, 1H), 2.31 (s, 3H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)[OH:5]>C(O)C.[Ni]>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([CH:4]([OH:5])[CH2:3][N:2]([CH3:1])[CH3:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
CN(CC(O)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with H2 (30 psi)
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CN(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 151.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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